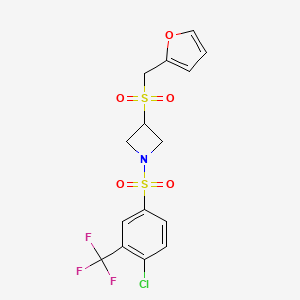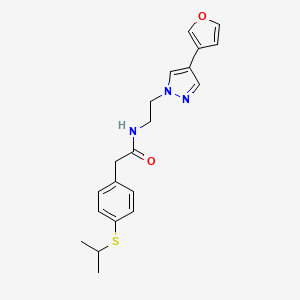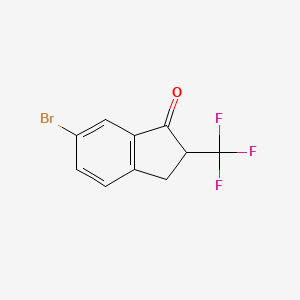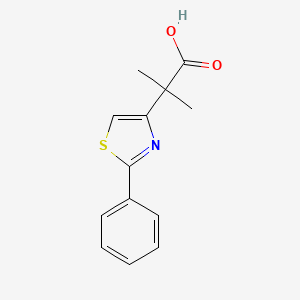![molecular formula C23H31FN6O2 B2392717 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione CAS No. 851941-90-7](/img/structure/B2392717.png)
8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione is a useful research compound. Its molecular formula is C23H31FN6O2 and its molecular weight is 442.539. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antihistaminic and Cardiovascular Activity
Antihistaminic Activity : Research conducted by Pascal et al. (1985) on derivatives similar to the compound demonstrated significant antihistaminic activity. These derivatives inhibited histamine-induced bronchospasm and passive cutaneous anaphylaxis in animal models, indicating potential for treating allergies and asthma (Pascal, Beranger, Pinhas, Poizot, & Désiles, 1985).
Cardiovascular Activity : A study by Chłoń-Rzepa et al. (2004) synthesized derivatives that showed significant electrocardiographic, antiarrhythmic, and hypotensive activity. These findings suggest potential applications in treating cardiovascular diseases (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).
Luminescent Properties and Photo-induced Electron Transfer
- Gan et al. (2003) explored the luminescent properties of naphthalimide derivatives with piperazine substituents, including compounds structurally related to the one . Their research found these compounds to serve as effective pH probes due to their fluorescence response to pH changes, suggesting applications in biochemical sensors and imaging technologies (Gan, Chen, Chang, & Tian, 2003).
Antibacterial Activity
- Konduri et al. (2020) synthesized novel purine linked piperazine derivatives targeting Mycobacterium tuberculosis. These compounds disrupted the biosynthesis of peptidoglycan, demonstrating antiproliferative effects and suggesting potential as anti-tuberculosis agents (Konduri, Prashanth, Krishna, Sriram, Behera, Siegel, & Rao, 2020).
Antiasthmatic Agents
- Research on xanthene derivatives by Bhatia et al. (2016) indicated that certain 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives possess significant antiasthmatic activity. This study reveals the compound's potential in developing new treatments for asthma (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
Herbicidal Applications
- Li et al. (2005) discovered that certain 1-phenyl-piperazine-2,6-diones exhibit remarkable herbicidal activity. This suggests the compound's potential utility in agriculture for weed control (Li, Xiang, Hsu, Liu, Wu, & Yang, 2005).
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound acts as an inhibitor of ENTs . It has been demonstrated that this compound is more selective to ENT2 than to ENT1 . The compound inhibits the uptake of uridine and adenosine through both ENT1 and ENT2 in a concentration-dependent manner .
Biochemical Pathways
The compound affects the biochemical pathways involving the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy . By inhibiting ENTs, the compound can regulate extracellular adenosine levels in the vicinity of its receptors and hence influence adenosine-related functions .
Pharmacokinetics
The compound inhibits ENTs in an irreversible and non-competitive manner . It reduces the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km) .
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of uridine uptake in ENT1 and ENT2 . This could potentially lead to changes in nucleotide synthesis and regulation of adenosine function .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors.
Biochemical Analysis
Biochemical Properties
The compound 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione has been found to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is a novel inhibitor of ENTs, more selective to ENT2 than to ENT1 .
Cellular Effects
In cellular models, this compound has shown to inhibit the uptake of uridine in cells expressing ENT1 and ENT2 . This inhibition could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to ENTs, leading to a reduction in the maximum rate (Vmax) of uridine uptake without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .
Temporal Effects in Laboratory Settings
It has been observed that the inhibitory effect of this compound on ENTs could not be washed out, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
Given its interaction with ENTs, it may influence the transport and metabolism of nucleosides .
Transport and Distribution
This compound likely interacts with ENTs for its transport within cells
Subcellular Localization
Given its interaction with ENTs, it may be localized to the cell membrane where these transporters are typically found .
properties
IUPAC Name |
8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN6O2/c1-16(2)9-10-30-19(25-21-20(30)22(31)27(4)23(32)26(21)3)15-28-11-13-29(14-12-28)18-8-6-5-7-17(18)24/h5-8,16H,9-15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWVAJMLJTVXMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzohydrazide](/img/structure/B2392640.png)
![3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one](/img/structure/B2392643.png)

![2-[2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-phenylpyridazin-3-one](/img/structure/B2392647.png)



![3-methyl-5-((3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2392653.png)
